molecular formula C19H19NO2 B1359519 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone CAS No. 898763-81-0

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone

Cat. No.: B1359519
CAS No.: 898763-81-0
M. Wt: 293.4 g/mol
InChI Key: CEBDRMRJSARRDT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Pyrrole rings are found in many important biological compounds, including heme .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the pyrrole ring and the methoxyphenyl group .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis Techniques : The compound has been synthesized using different methods, including carbonylation reactions and substitution reactions. These methods provide efficient ways to produce the compound and its derivatives with good yields (Sarantou & Varvounis, 2022).

  • Structural Analysis : Studies have conducted detailed structural investigations of this compound and its analogs using techniques like X-ray diffraction, FTIR, UV-VIS, NMR spectroscopy, and mass spectrometry. These analyses are crucial for confirming the molecular structure and understanding the conformational properties of these compounds (Akkurt et al., 2003).

  • Molecular Docking Studies : Some derivatives of this compound have been subjected to molecular docking studies to predict their potential biological activity and interaction with specific targets. This approach is instrumental in the design of new therapeutic agents (Radhika et al., 2020).

Potential Applications

  • Antimicrobial Activity : Certain derivatives have shown promising antimicrobial activities. This finding suggests potential applications in developing new antimicrobial agents, especially those with methoxy groups which demonstrated high activity (Kumar et al., 2012).

  • Anticancer Properties : Some studies have evaluated the anticancer potential of these compounds, finding that certain derivatives exhibit significant anticancer activities. This research provides a basis for further exploration of these compounds as potential anticancer agents (Lan et al., 2013).

  • Corrosion Inhibition : Research has also explored the use of pyrazole derivatives of this compound as corrosion inhibitors for mild steel in acidic solutions. The findings demonstrate the potential application in protecting metals from corrosion, which is relevant in industrial contexts (Yadav et al., 2015).

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or materials science .

Biochemical Analysis

Biochemical Properties

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins. The compound acts as an inhibitor of cyclooxygenase, thereby reducing the production of prostaglandins and exhibiting anti-inflammatory properties .

Additionally, this compound interacts with kinase enzymes, which are crucial for intracellular signaling pathways. By modulating the activity of these kinases, the compound can influence various cellular processes, including cell growth, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on cells are diverse and multifaceted. It has been observed to impact cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell proliferation, differentiation, and survival. By modulating the MAPK pathway, the compound can influence gene expression and cellular metabolism .

Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapy. The compound’s ability to trigger programmed cell death is linked to its interaction with pro-apoptotic proteins and inhibition of anti-apoptotic proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of cyclooxygenase, which reduces the synthesis of prostaglandins and alleviates inflammation . The compound binds to the active site of cyclooxygenase, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.

Additionally, the compound modulates kinase activity by binding to the ATP-binding site of these enzymes. This binding inhibits the phosphorylation of target proteins, thereby altering downstream signaling pathways and affecting cellular functions . The compound also influences gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied .

In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of cyclooxygenase activity and persistent modulation of kinase signaling pathways. In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days after administration, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, the compound can induce adverse effects, including gastrointestinal irritation and hepatotoxicity .

Threshold effects have been observed, where the compound’s therapeutic benefits are maximized at intermediate doses, while higher doses result in diminishing returns and increased risk of toxicity. These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the compound’s solubility and facilitates its excretion via the kidneys.

The compound’s interaction with cytochrome P450 enzymes can also influence the metabolism of other drugs, leading to potential drug-drug interactions. Additionally, the compound’s metabolites may retain some biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells.

The compound’s localization and accumulation within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters. These factors influence the compound’s therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, the compound may be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals.

The compound’s localization within specific subcellular compartments can influence its activity and interactions with biomolecules. For example, its presence in the mitochondria may enhance its ability to induce apoptosis by interacting with mitochondrial proteins involved in the apoptotic pathway .

Properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-22-18-10-8-17(9-11-18)19(21)16-6-4-15(5-7-16)14-20-12-2-3-13-20/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBDRMRJSARRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643016
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-81-0
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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